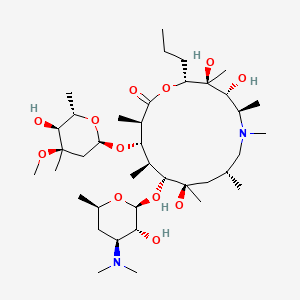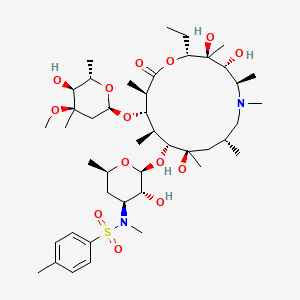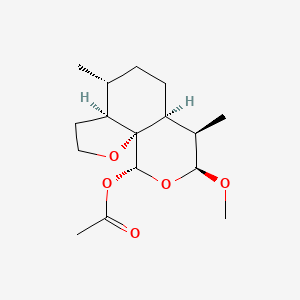
Artemether Tetrahydrofuran Acetate
描述
Artemether Tetrahydrofuran Acetate is a derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. Artemisinin and its derivatives, including this compound, are known for their potent antimalarial properties. This compound is particularly interesting due to its unique chemical structure, which includes a tetrahydrofuran ring and an acetate group, enhancing its pharmacological properties .
作用机制
Target of Action
Artemether Tetrahydrofuran Acetate, also known as Artemether Impurity C, primarily targets the erythrocytic stages of Plasmodium spp. . This includes Plasmodium falciparum and unidentified Plasmodium species, including those acquired in chloroquine-resistant areas .
Mode of Action
The compound interacts with its targets by inhibiting nucleic acid and protein synthesis . A possible mechanism of action is that artemisinin drugs exert their cidal action by inhibiting PfATP6 . PfATP6 is an enzyme regulating cellular calcium concentration, and its malfunctioning leads to intracellular calcium accumulation, which in turn causes cell death .
Biochemical Pathways
The affected biochemical pathway involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole, which results in the generation of cytotoxic radical species .
Pharmacokinetics
In the body, this compound is metabolized into the active metabolite dihydroartemisinin . The rate of conversion varies with the route of administration . Oral bioavailability in animals ranges approximately between 19 and 35% . A first-pass effect is highly probable for all compounds when administered orally .
Result of Action
The result of the compound’s action is a rapid symptomatic relief by reducing the number of malarial parasites . This leads to the treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
生化分析
Biochemical Properties
Artemether Tetrahydrofuran Acetate plays a significant role in biochemical reactions, particularly in the inhibition of nucleic acid and protein synthesis. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also affects the activity of enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are crucial for lipid metabolism . Additionally, this compound has been shown to modulate the activity of inflammatory cytokines and proteins involved in oxidative stress responses .
Cellular Effects
This compound influences various cellular processes, including apoptosis, cell cycle regulation, and cellular metabolism. In non-small cell lung cancer cells, the compound induces apoptosis by downregulating anti-apoptotic proteins such as B-cell lymphoma-2 and cellular inhibitor of apoptosis proteins . It also causes cell cycle arrest by inhibiting cyclin-dependent kinases and promoting cellular senescence. Furthermore, this compound affects cell signaling pathways, including the NF-κB pathway, which is involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. The compound binds to heme in the parasite’s food vacuole, leading to the generation of reactive oxygen species that damage the parasite’s cellular components . Additionally, this compound inhibits the activity of enzymes involved in nucleic acid and protein synthesis, thereby disrupting the parasite’s replication and survival . The compound also modulates gene expression by affecting transcription factors and signaling pathways involved in inflammation and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its efficacy and safety . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and degradation need to be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits parasite growth and improves survival rates in malaria-infected animals . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where low doses are insufficient to achieve therapeutic outcomes, while high doses lead to adverse effects. Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and glucose regulation. The compound modulates the activity of enzymes such as acetyl-CoA carboxylase, fatty acid synthase, and stearoyl-CoA desaturase, which are involved in de novo lipogenesis . Additionally, this compound affects mitochondrial pyruvate oxidation and glycogen metabolism in the liver, thereby influencing overall metabolic homeostasis . These metabolic effects contribute to the compound’s therapeutic potential in conditions such as non-alcoholic steatohepatitis and diabetes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is metabolized into its active form, dihydroartemisinin, which exerts its effects on target cells . Transporters and binding proteins facilitate the uptake and distribution of this compound within cells, ensuring its localization to specific compartments where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the parasite’s food vacuole, where it interacts with heme and generates reactive oxygen species . Additionally, this compound can localize to other cellular compartments, such as the mitochondria and endoplasmic reticulum, where it modulates metabolic and stress response pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions: Artemether Tetrahydrofuran Acetate can be synthesized through the biotransformation of α-artemether by cell cultures of Glycyrrhiza glabra and Lavandula officinalis. The process involves the conversion of α-artemether into a tetrahydrofuran derivative and subsequently into the acetate form . The reaction conditions typically involve controlled environments with specific pH and temperature settings to optimize the yield.
Industrial Production Methods: Industrial production of this compound involves large-scale biotransformation processes using bioreactors. These reactors maintain optimal conditions for the growth of the cell cultures and the conversion of α-artemether. The process is monitored and controlled to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: Artemether Tetrahydrofuran Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .
科学研究应用
Artemether Tetrahydrofuran Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing new compounds with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Primarily researched for its antimalarial properties, but also investigated for its potential in treating other diseases such as cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
相似化合物的比较
Artemisinin: The parent compound from which Artemether Tetrahydrofuran Acetate is derived.
Dihydroartemisinin: A reduction product of artemisinin with potent antimalarial properties.
Artesunate: A water-soluble derivative of dihydroartemisinin used in severe malaria cases.
Arteether: Another derivative of artemisinin with similar pharmacological properties.
Uniqueness: this compound is unique due to its tetrahydrofuran ring and acetate group, which enhance its lipophilicity and stability. These properties make it more effective in vivo compared to other artemisinin derivatives .
属性
IUPAC Name |
[(3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-13-10(2)14(18-4)21-15(20-11(3)17)16(13)12(9)7-8-19-16/h9-10,12-15H,5-8H2,1-4H3/t9-,10-,12+,13+,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRDDUABDHLSPP-QYHITDJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181528-64-3 | |
| Record name | 2H,10H-Furo[3,2-i]-2-benzopyran-10-ol, octahydro-8-methoxy-4,7-dimethyl-, 10-acetate, (3aS,4R,6aS,7R,8S,10R,10aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181528-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


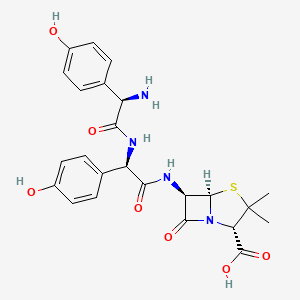
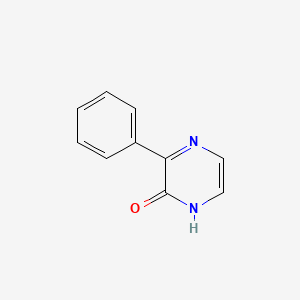
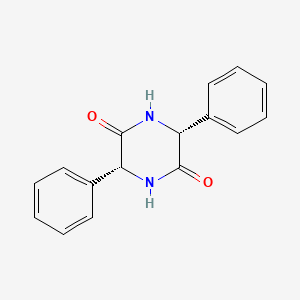
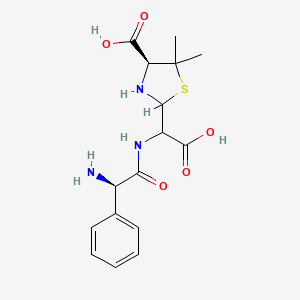
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
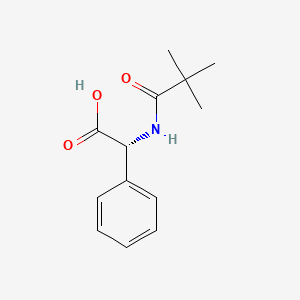
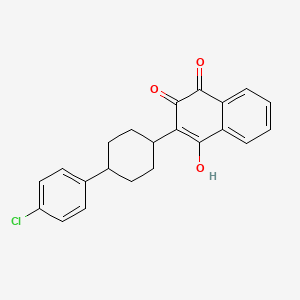
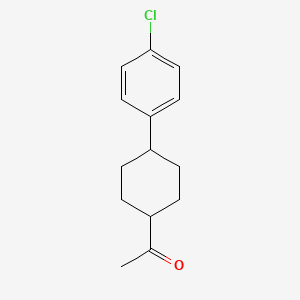
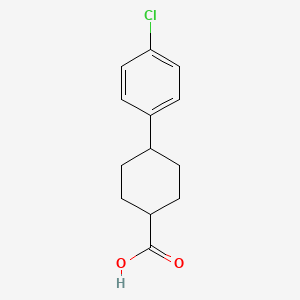
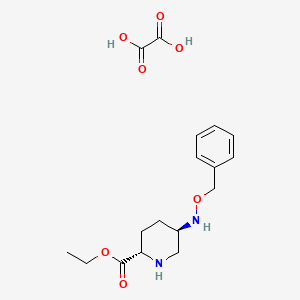
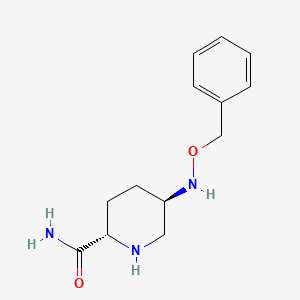
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
